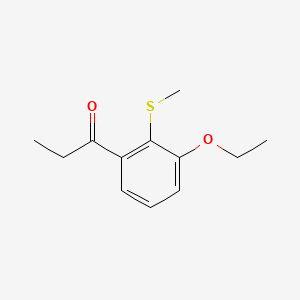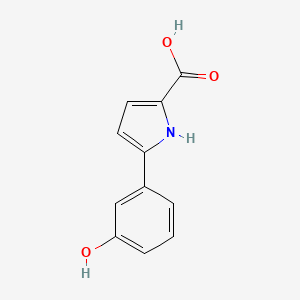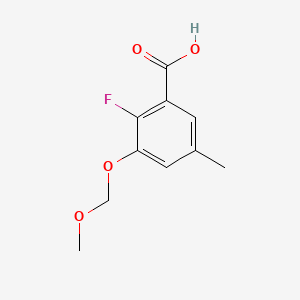
2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid is an organic compound with a complex structure that includes a fluorine atom, a methoxymethoxy group, and a methyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process often involves the use of readily available raw materials and optimized reaction conditions to ensure high yields and purity. The steps include nitration, chlorination, fluorination, and oxidation, each carefully controlled to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: The fluorine atom and methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom and methoxymethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-methoxybenzoic acid: Similar in structure but lacks the methoxymethoxy group.
3-Fluoro-2-methoxybenzoic acid: Another isomer with different positioning of the fluorine and methoxy groups.
2-Fluoro-3-nitrobenzoic acid: Contains a nitro group instead of the methoxymethoxy group.
Uniqueness
2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid is unique due to the presence of both the fluorine atom and the methoxymethoxy group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H11FO4 |
|---|---|
Molekulargewicht |
214.19 g/mol |
IUPAC-Name |
2-fluoro-3-(methoxymethoxy)-5-methylbenzoic acid |
InChI |
InChI=1S/C10H11FO4/c1-6-3-7(10(12)13)9(11)8(4-6)15-5-14-2/h3-4H,5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
LBZIPUKIJYKOHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)OCOC)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


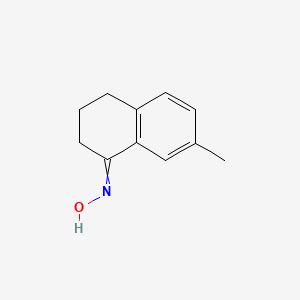

![(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14039279.png)
![2,8-Diazaspiro[4.5]decane, 2-cyclopropyl-](/img/structure/B14039283.png)


![3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B14039308.png)


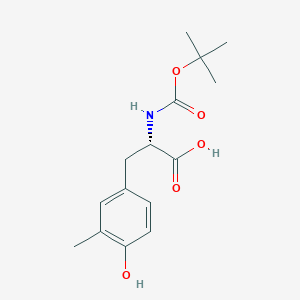

![Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride](/img/structure/B14039352.png)
